molecular formula C21H22ClN3OS B2904608 N-(3-chlorophenyl)-2-((1-isobutyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide CAS No. 1207056-25-4

N-(3-chlorophenyl)-2-((1-isobutyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2904608
CAS No.: 1207056-25-4
M. Wt: 399.94
InChI Key: QWSRCTMHMJMHAG-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-((1-isobutyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, an imidazole ring, and a thioacetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-((1-isobutyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an appropriate aldehyde.

    Introduction of the Thioacetamide Group: The thioacetamide group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with an acetamide derivative.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using a chlorophenyl boronic acid or halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-((1-isobutyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-chlorophenyl)-2-((1-isobutyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-((1-isobutyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of a key enzyme involved in a disease pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-2-((1-isobutyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide: Unique due to its specific combination of functional groups.

    N-(3-chlorophenyl)-2-((1-isobutyl-1H-imidazol-2-yl)thio)acetamide: Lacks the phenyl group on the imidazole ring.

    N-(3-chlorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide: Lacks the isobutyl group.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[1-(2-methylpropyl)-5-phenylimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3OS/c1-15(2)13-25-19(16-7-4-3-5-8-16)12-23-21(25)27-14-20(26)24-18-10-6-9-17(22)11-18/h3-12,15H,13-14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSRCTMHMJMHAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=CN=C1SCC(=O)NC2=CC(=CC=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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